molecular formula C19H14ClN5OS B2753540 6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide CAS No. 1797793-98-6

6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide

Cat. No.: B2753540
CAS No.: 1797793-98-6
M. Wt: 395.87
InChI Key: OQNZCNOLAGHRDU-UHFFFAOYSA-N
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Description

6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide ( 1797793-98-6) is a synthetic organic compound of significant interest in medicinal chemistry research due to its multifaceted heterocyclic architecture. With a molecular formula of C19H14ClN5OS and a molecular weight of 395.87 g/mol, this compound features a thiazole core, a privileged scaffold in drug discovery known to contribute to a broad spectrum of pharmacological activities . The thiazole ring, containing both nitrogen and sulfur atoms, is a versatile moiety found in numerous FDA-approved drugs and bioactive molecules, often enabling key interactions with biological targets through hydrogen bonding and π-π stacking . This specific derivative is further functionalized with a 1-methyl-1H-imidazole group and a 6-chloropyridine-2-carboxamide moiety. The imidazole ring is a common pharmacophore known for its ability to coordinate with metal ions and participate in hydrogen bonding, while the chloropyridine group can serve as a versatile handle for further synthetic modification. Compounds bearing these heterocyclic systems, particularly thiazole and imidazole, have demonstrated diverse biological activities in preclinical research, including potential as antiviral, anticancer, and anti-inflammatory agents, making them valuable templates for the development of novel therapeutic candidates . This product is supplied as a high-grade chemical entity for research applications exclusively. It is intended for in vitro use in laboratory settings and is not approved for human or veterinary diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound for the exploration of new biologically active molecules in various drug discovery programs.

Properties

IUPAC Name

6-chloro-N-[5-(1-methylimidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS/c1-25-11-10-21-17(25)16-15(12-6-3-2-4-7-12)23-19(27-16)24-18(26)13-8-5-9-14(20)22-13/h2-11H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNZCNOLAGHRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=C(N=C(S2)NC(=O)C3=NC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy, and safety profiles based on diverse sources.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a thiazole ring, an imidazole moiety, and a pyridine core. Its molecular formula is C17H15ClN4OC_{17}H_{15}ClN_{4}O, with a molecular weight of approximately 332.79 g/mol. The presence of chlorine and nitrogen heterocycles is significant in influencing its biological properties.

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:

  • Antimicrobial Activity : Compounds containing thiazole and imidazole rings have been reported to possess antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
  • Anticancer Activity : The thiazole moiety is known for its anticancer properties. Studies suggest that such compounds can induce apoptosis in cancer cells by activating specific signaling pathways (e.g., caspase activation) or inhibiting tumor growth factors.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, such as kinases or proteases, which are crucial for cancer cell proliferation.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

StudyBiological ActivityIC50/EC50 ValuesNotes
Antimicrobial against Mycobacterium tuberculosisIC50 = 2.18 μMSignificant activity observed in vitro.
Anticancer activity against various cell linesIC50 < 10 μMInduces apoptosis via caspase pathways.
Enzyme inhibition (specific kinases)IC50 = 0.004 μMHighly selective for T-cell proliferation inhibition.

Case Studies

Several case studies have highlighted the potential of this compound in clinical applications:

  • Anti-Tubercular Efficacy : A study evaluated a series of compounds similar to this compound against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited promising anti-tubercular activity with low toxicity to human cells .
  • Cytotoxicity Assessment : In assessing cytotoxicity on human embryonic kidney (HEK293) cells, derivatives showed minimal toxicity at effective concentrations, suggesting a favorable safety profile for potential therapeutic use .
  • Mechanistic Studies : Molecular docking studies revealed that the compound interacts effectively with target proteins involved in cancer progression, supporting its potential as a lead compound for further development in cancer therapy .

Scientific Research Applications

Basic Information

  • IUPAC Name : 6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide
  • Molecular Formula : C19H16ClN3OS
  • Molecular Weight : 367.87 g/mol

Structure

The compound consists of a pyridine ring substituted with a carboxamide group and a thiazole-imidazole moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including the target compound, as anticancer agents. The mechanism often involves the inhibition of specific kinases that play a crucial role in tumor progression.

Case Study: Kinase Inhibition

A study demonstrated that compounds similar to this compound exhibited potent inhibitory activity against various tyrosine kinases such as c-Met and Src. These kinases are implicated in numerous cancers, making their inhibition a promising therapeutic strategy .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against carbonic anhydrases and HDACs (Histone Deacetylases). These enzymes are critical in regulating cellular processes and are often targets for drug development.

Case Study: HDAC Inhibition

In vitro studies have indicated that thiazole derivatives can effectively inhibit HDACs, leading to increased acetylation of histones and subsequent changes in gene expression associated with apoptosis in cancer cells .

Antiviral Properties

Emerging research suggests that derivatives of the compound may also possess antiviral properties. The ability to inhibit viral polymerases has been noted, which is essential for the replication of viruses such as Hepatitis C.

Case Study: Hepatitis C Virus Inhibition

Research has shown that certain thiazole-based compounds can inhibit the NS5B RNA polymerase of Hepatitis C virus with significant efficacy, indicating a potential pathway for therapeutic development against viral infections .

Data Table: Summary of Applications

ApplicationMechanismReference
AnticancerInhibition of tyrosine kinases
Enzyme inhibitionTargeting HDACs
AntiviralInhibition of viral polymerases

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the thiazole, pyridine, or carboxamide groups, influencing solubility, steric bulk, and target interactions.

Compound Name / ID Key Substituents Molecular Weight Notable Features Reference
Target Compound 4-phenyl, 5-(1-methylimidazol-2-yl), 6-chloropyridine-2-carboxamide 410.88 Balanced lipophilicity; hydrogen-bond donor
EN300-266092 5,6-dichloropyridin-3-yl, N-ethylformamido, dihydrobenzodioxin acetamide 410.26 High halogenation; increased steric hindrance
EN300-265916 Diphenylmethyl, 5-methylisoxazolyl, sulfonamido 271.12 Lipophilic; sulfonamide enhances acidity
N-(2-Chloro-6-methylphenyl)-thiazolecarboxamide 2-chloro-6-methylphenyl, piperazinyl-hydroxyethyl - Kinase-targeting (Dasatinib intermediate)
730956-99-7 5-chloro-2-methylphenyl, 4,5-dihydroimidazole - Conformational rigidity

Key Observations :

  • The target compound’s 1-methylimidazolyl group enhances solubility compared to EN300-265916’s diphenylmethyl group, which is highly lipophilic .
  • Analog 730956-99-7 () lacks a thiazole ring but shares a carboxamide-imidazole scaffold, suggesting divergent biological targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
  • Imidazole coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to introduce the 1-methylimidazole moiety at the thiazole C-5 position .
  • Carboxamide linkage : Activation of pyridine-2-carboxylic acid with EDCI/HOBt, followed by coupling with the thiazole-2-amine intermediate .
    • Key Considerations : Monitor reaction progress via TLC and characterize intermediates using 1H^1H-NMR and IR spectroscopy to confirm functional group transformations .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., imidazole C-H protons at δ 7.2–7.5 ppm, thiazole C-2 carboxamide carbonyl at ~165 ppm) .
  • X-ray crystallography : Resolve ambiguous NOE effects or regiochemical uncertainties (e.g., confirming the orientation of the phenyl group at thiazole C-4) .
  • Mass spectrometry : High-resolution ESI-MS to validate the molecular formula (e.g., [M+H]+^+ at m/z 436.08) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Methodological Answer : Prioritize:

  • In vitro kinase inhibition : Screen against tyrosine kinases (e.g., Src family) using ATP-competitive assays, given structural similarities to Dasatinib analogs .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Molecular docking : Predict binding modes with target proteins (e.g., EGFR or ABL1) using AutoDock Vina .

Advanced Research Questions

Q. How can synthetic yield be optimized for the carboxamide coupling step?

  • Methodological Answer :

  • Solvent selection : Replace polar aprotic solvents (DMF) with THF/toluene mixtures to reduce side reactions .
  • Catalyst screening : Test Pd(PPh3_3)4_4 vs. Xantphos-Pd-G3 for Suzuki-Miyaura coupling efficiency .
  • Temperature gradients : Perform kinetic studies at 60°C vs. 100°C to balance reaction rate and decomposition .
    • Data Contradiction : reports 65% yield in ethanol, while achieves 85% in THF. This discrepancy highlights solvent-dependent steric effects .

Q. What strategies resolve conflicting 1H^1H-NMR data for the imidazole-thiazole junction?

  • Methodological Answer :

  • Variable-temperature NMR : Assess dynamic rotational barriers of the imidazole-thiazole bond (e.g., coalescence temperature studies) .
  • Isotopic labeling : Synthesize 15N^{15}N-labeled analogs to simplify splitting patterns in crowded regions (δ 7.0–8.0 ppm) .
  • DFT calculations : Compare experimental chemical shifts with computed values (B3LYP/6-31G**) to assign signals .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with:
  • Thiazole C-4 substituents : Replace phenyl with 4-fluorophenyl or cyclohexyl to probe steric effects .
  • Imidazole N-methylation : Test 1-ethyl or 1-benzyl variants for metabolic stability .
  • Bioisosteric replacement : Substitute pyridine with pyrimidine to assess impact on kinase selectivity .
    • Validation : Use IC50_{50} ratios from kinase panels and MD simulations to correlate structural changes with activity .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodological Answer :

  • PXRD : Identify distinct diffraction patterns (e.g., 2θ = 12.5° vs. 14.2°) .
  • DSC/TGA : Compare melting points (e.g., Form I: 215°C, Form II: 198°C) and thermal decomposition profiles .
  • Solid-state NMR : Resolve 13C^{13}C chemical shift differences for carbonyl groups in amorphous vs. crystalline phases .

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